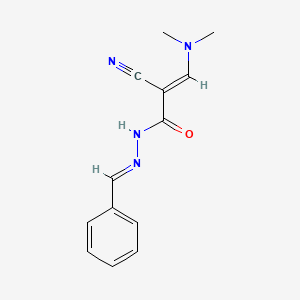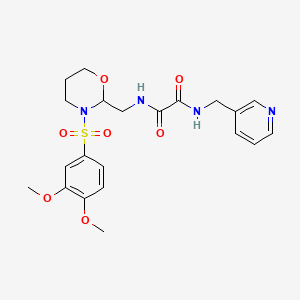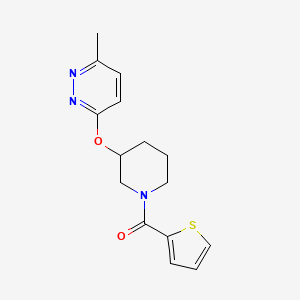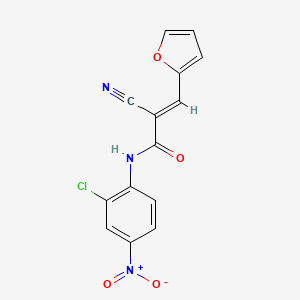![molecular formula C21H19NO5S B2734951 Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate CAS No. 900018-85-1](/img/structure/B2734951.png)
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” is a chemical compound with the molecular formula C21H19NO5S1. It has a molecular weight of 397.451. This compound is not intended for human or veterinary use and is typically used for research purposes1.
Synthesis Analysis
The synthesis of this compound is not well documented in the available literature. However, it’s worth noting that phenoxy acetic acid derivatives, which this compound is a part of, are often synthesized using various chemical techniques2. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific synthesis methods for this compound may require further research or consultation with a chemist.Molecular Structure Analysis
The molecular structure of this compound consists of a thiophene ring attached to a phenoxy group, which is further connected to an acetyl amino group. The entire structure is then methylated1. Unfortunately, detailed structural analysis such as bond lengths, angles, and conformational properties are not readily available in the current literature.Chemical Reactions Analysis
The specific chemical reactions involving “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, compounds with similar structures have been known to undergo various chemical reactions. For instance, protodeboronation of alkyl boronic esters utilizing a radical approach has been reported3. More specific reaction mechanisms for this compound may require further research or consultation with a chemist.Physical And Chemical Properties Analysis
The physical and chemical properties of “Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate” are not well documented in the available literature. However, it’s known that this compound is a solid powder1. More specific properties such as melting point, boiling point, solubility, and stability may require further research or consultation with a chemist.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Research on compounds structurally related to Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate highlights innovative synthetic routes and chemical transformations. For instance, the study by Yavari et al. (2006) outlines the vinylphosphonium salt-mediated reaction between alkyl propiolates and aminophenols or hydroxyphenols, showcasing a methodology that could potentially apply to the synthesis or modification of the compound . This approach illustrates the versatility in forming complex molecules through strategic chemical reactions, offering insights into synthesizing related thiophene and phenoxyl derivatives (Yavari, Souri, Sirouspour, & Djahaniani, 2006).
Catalytic Activity and Material Synthesis
The exploration of new materials and catalysts often involves compounds with specific functional groups that can interact in unique ways. Zhang Jie et al. (2011) investigated alkali-metal aryloxo compounds for their catalytic activity in l-lactide polymerization. Although the study does not directly reference Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, the use of aryloxo groups in catalysis provides a relevant context for understanding how similar compounds might exhibit catalytic properties or contribute to material synthesis processes (Zhang Jie, Wang, Lu, Yao, Zhang, & Shen, 2011).
Biological Applications and Drug Design
Compounds with intricate molecular frameworks, such as Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate, often find applications in drug design and biological studies. For example, Basu Baul et al. (2009) explored amino acetate functionalized Schiff base organotin(IV) complexes as anticancer drugs. This research highlights the potential for structurally complex compounds to interact with biological systems, possibly leading to new therapeutic agents or biological tools. The study's focus on structure-activity relationships and in vitro cytotoxicity studies suggests a framework for evaluating the biological activities of related compounds (Basu Baul, Basu, Vos, Linden, 2009).
Safety And Hazards
The safety data and hazards associated with this compound are not readily available in the current literature. As with all chemicals, it should be handled with appropriate safety measures. It’s important to note that this compound is not intended for human or veterinary use1.
Zukünftige Richtungen
The future directions for this compound are not well documented in the available literature. However, given its complex structure, it could be of interest in various research fields, including medicinal chemistry2. Further research is needed to fully understand its potential applications and benefits.
Eigenschaften
IUPAC Name |
methyl 3-[2-[(2-phenylmethoxyacetyl)amino]phenoxy]thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NO5S/c1-25-21(24)20-18(11-12-28-20)27-17-10-6-5-9-16(17)22-19(23)14-26-13-15-7-3-2-4-8-15/h2-12H,13-14H2,1H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKOSHEMBVQLKCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)OC2=CC=CC=C2NC(=O)COCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-(2-{[2-(benzyloxy)acetyl]amino}phenoxy)-2-thiophenecarboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Amino-6-(methylsulfanyl)-2-[(phenylsulfanyl)methyl]-5-pyrimidinecarbonitrile](/img/structure/B2734872.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(2,3-dimethoxybenzyl)acetamide](/img/structure/B2734875.png)
![4-acetyl-N-[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2734876.png)
![N-(2-chlorophenyl)-2-[[3-(2-methoxyethyl)-4-oxo-[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide](/img/structure/B2734877.png)
![3-[4-(4-Methoxyphenyl)-2-(2-methoxyphenyl)imino-1,3-thiazol-3-yl]propan-1-ol](/img/structure/B2734878.png)




![N-(3-(difluoromethoxy)phenyl)-7-ethyl-8-methyl-6-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2734886.png)

![Tert-butyl (1R,5S)-6-[(5-bromopyrazin-2-yl)-methylamino]-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B2734890.png)
